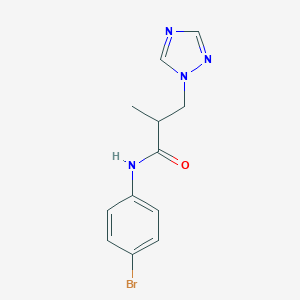

N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their multidirectional biological activity and are often used in the synthesis of various pharmaceuticals . They have been intensely investigated due to their excellent properties and green synthetic routes .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest for many researchers. For instance, Taran and co-workers reported a synthesis of 4-bromo-1,5-substituted triazoles using bromoalkynes and [Ir(COD)OMe]2 catalysts in dichloromethane at −25 °C for 15 h . They found that electron-donating aryl alkynes gave a good yield compared to that with an electron-withdrawing group .Molecular Structure Analysis

1,2,4-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,4-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents attached to the triazole ring. For instance, a compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole was observed to exhibit significant antibacterial activity .Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazole structure have been reported to interact withacetylcholinesterase , a key enzyme in neurodegeneration .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the target’s function .

Biochemical Pathways

1,2,4-triazole derivatives are known to exhibit a broad range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

1,2,4-triazole derivatives have been associated with a broad range of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and antimicrobial activities .

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJPEQWKKADNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Mesitylsulfonyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B497092.png)

![1-[(4-Methylpiperidyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B497094.png)